iRGD vs RGD in 3D Tumor Spheroid Penetration Depth: Quantitative Comparison
In a direct head-to-head comparison using C6 glioma multicellular spheroids (3D tumor model), iRGD-PPCD (iRGD conjugated to PEG-PAMAM-cis-aconityl-DOX) achieved significantly deeper penetration than conventional RGD-PPCD. The study quantitatively measured penetration depth from the spheroid surface, demonstrating that the iRGD-mediated delivery system possesses stronger penetrating ability than RGD-based systems [1].
| Evidence Dimension | Penetration depth in 3D tumor spheroids |
|---|---|
| Target Compound Data | 144 μm (iRGD-PPCD); 150 μm (iRGD + PPCD co-administration) |
| Comparator Or Baseline | 115 μm (RGD-PPCD, conventional RGD peptide RGDyC conjugate) |
| Quantified Difference | 25.2% increase (144 μm vs 115 μm); 30.4% increase for co-administration |
| Conditions | C6 glioma multicellular spheroids; confocal microscopy quantification; cell line selected for highest αv integrin and NRP-1 co-expression among four tumor lines tested |
Why This Matters
Superior 3D spheroid penetration directly correlates with enhanced drug delivery to avascular tumor regions and hypoxic cores that are typically inaccessible to conventional RGD-targeted therapeutics, informing compound selection for solid tumor applications.
- [1] Wang K, Zhang X, Liu Y, et al. Tumor penetrability and anti-angiogenesis using iRGD-mediated delivery of doxorubicin-polymer conjugates. Biomaterials. 2014;35(30):8735-8747. View Source
